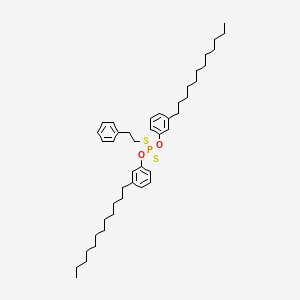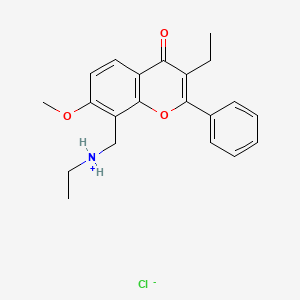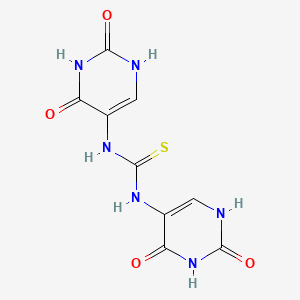
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea is a compound with the molecular formula C9H8N6O4S. It is a derivative of thiourea and pyrimidine, characterized by the presence of two pyrimidine rings attached to a central thiourea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea typically involves the reaction of thiourea with 2,4-dioxo-1H-pyrimidine-5-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .
化学反应分析
Types of Reactions
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The pyrimidine rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine rings .
科学研究应用
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
作用机制
The mechanism of action of 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea involves its interaction with biological macromolecules, such as DNA and proteins. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzymatic activities and disruption of cellular processes. Its ability to intercalate into DNA strands makes it a potential candidate for anticancer therapies, as it can prevent DNA replication and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
Compared to other bisthiourea derivatives, 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea is unique due to the presence of pyrimidine rings, which enhance its ability to interact with biological targets and exhibit a broader range of biological activities. The pyrimidine moiety also contributes to its stability and reactivity, making it a versatile compound for various applications .
属性
CAS 编号 |
7497-65-6 |
|---|---|
分子式 |
C9H8N6O4S |
分子量 |
296.27 g/mol |
IUPAC 名称 |
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea |
InChI |
InChI=1S/C9H8N6O4S/c16-5-3(1-10-7(18)14-5)12-9(20)13-4-2-11-8(19)15-6(4)17/h1-2H,(H2,12,13,20)(H2,10,14,16,18)(H2,11,15,17,19) |
InChI 键 |
YPENQIUYDOYXEF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)NC(=S)NC2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
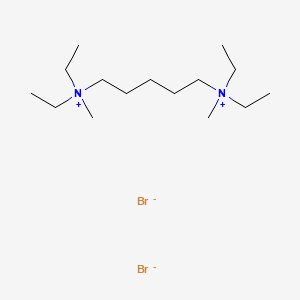
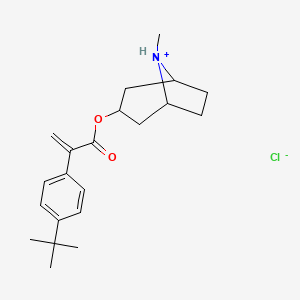
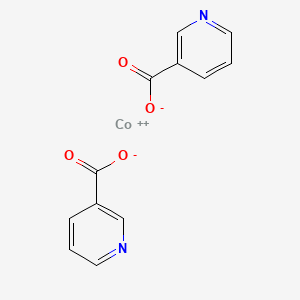
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)

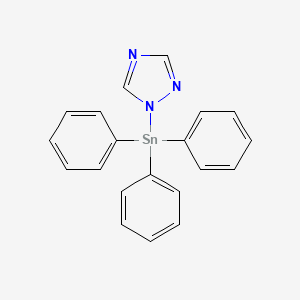
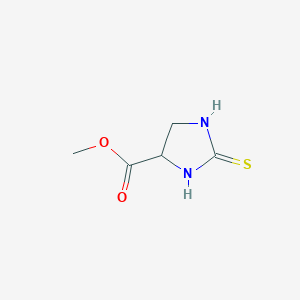
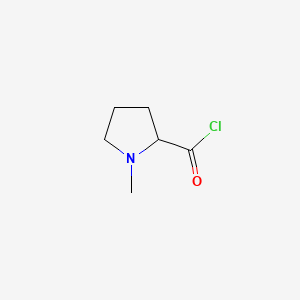
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)

